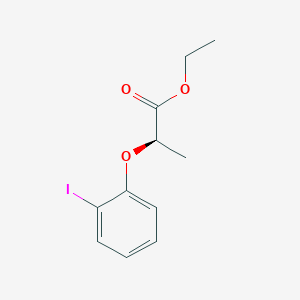

(R)-Ethyl 2-(2-iodophenoxy)propanoate

Description

(R)-Ethyl 2-(2-iodophenoxy)propanoate is a chiral ester characterized by an iodine-substituted phenoxy group at the 2-position of the propanoate backbone. Its molecular formula is C₁₁H₁₃IO₃, with a calculated molecular weight of 319.9 g/mol. The (R)-stereochemistry at the propanoate α-carbon is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors. This compound is hypothesized to function as a herbicide or intermediate in agrochemical synthesis, given structural similarities to known herbicidal propanoate esters .

Properties

CAS No. |

1383468-50-5 |

|---|---|

Molecular Formula |

C11H13IO3 |

Molecular Weight |

320.12 g/mol |

IUPAC Name |

ethyl (2R)-2-(2-iodophenoxy)propanoate |

InChI |

InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3/t8-/m1/s1 |

InChI Key |

BKVZDVOZVJQXME-MRVPVSSYSA-N |

SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1I |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=CC=C1I |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Group

The 2-iodophenoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:

(a) Quizalofop-P-ethyl

- Structure: (R)-Ethyl 2-(4-((6-chloro-quinoxalin-2-yl)oxy)phenoxy)propanoate.

- Substituent: A bicyclic quinoxalinyloxy group at the phenoxy 4-position.

- Application : Widely used as a selective herbicide.

- Key Difference: The quinoxaline moiety enhances aromatic π-π stacking and electron-withdrawing effects, improving herbicidal potency compared to the simpler iodophenoxy group .

(b) Fenoxaprop Ethyl Ester

- Structure: (±)-Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate.

- Substituent : A benzoxazolyloxy group.

- Application : Post-emergence herbicide for grass control.

- Key Difference : The benzoxazole ring introduces heteroatoms (N, O), enhancing stability and resistance to metabolic degradation compared to iodine .

(c) Moguisteine

- Structure: Ethyl (R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(1,3-thiazolidine)propanoate.

- Substituent: Methoxyphenoxy and thiazolidine groups.

- Application : Antitussive agent.

- Key Difference: The thiazolidine ring and β-oxo group enable pharmacological activity via receptor binding, contrasting with the herbicidal focus of iodophenoxy derivatives .

Physicochemical Properties

| Property | (R)-Ethyl 2-(2-iodophenoxy)propanoate | Quizalofop-P-ethyl | Fenoxaprop Ethyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 319.9 | ~373.8 | ~367.8 |

| Substituent | 2-Iodophenoxy | Quinoxalinyloxy | Benzoxazolyloxy |

| Polarity | Moderate (iodine: polarizable) | Low (aromatic dominance) | Moderate (heteroatoms) |

| Key Application | Herbicide (hypothesized) | Herbicide | Herbicide |

- Reactivity : The iodine substituent can act as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.